molecular formula C11H9ClO3S B1586254 Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate CAS No. 41280-81-3

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate

Cat. No. B1586254
CAS RN: 41280-81-3
M. Wt: 256.71 g/mol
InChI Key: WWDSBGDUDDPVRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophenes can be achieved from aryne precursors and alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of “Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring substituted with a methoxy group at the 5-position and a chloro group at the 3-position.


Chemical Reactions Analysis

The synthesis of benzothiophenes involves the reaction of aryne intermediates with alkynyl sulfides . This process results in the formation of a wide range of 3-substituted benzothiophenes .


Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” has a molecular weight of 256.71 g/mol.

Scientific Research Applications

Synthesis of Indole Derivatives

“Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and show various biologically vital properties .

Treatment of Cancer Cells

Indole derivatives, which could potentially be synthesized from “Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate”, have been used as biologically active compounds for the treatment of cancer cells .

Antimicrobial Applications

Indole derivatives have also shown antimicrobial properties . This suggests that “Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” could potentially be used in the development of new antimicrobial agents.

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This suggests that “Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” could potentially be used in the development of new treatments for various disorders.

Photoluminescence Applications

“Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” could potentially be used in the development of compounds with photoluminescent properties . These compounds could have applications in various fields, including display technology and optical communications.

Anti-inflammatory Applications

“Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” could potentially be used in the synthesis of novel molecules with anti-inflammatory properties . This could lead to the development of new anti-inflammatory drugs.

Mechanism of Action

While specific information on the mechanism of action for “Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate” is not available, thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its substituted derivatives, including “Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate”, show interesting applications in the field of medicinal chemistry . They serve as an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3S/c1-14-6-3-4-8-7(5-6)9(12)10(16-8)11(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDSBGDUDDPVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384273
Record name Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate

CAS RN

41280-81-3
Record name Methyl 3-chloro-5-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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